molecular formula C17H19F3N4O4S B2781567 (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2034402-11-2

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2781567
CAS No.: 2034402-11-2
M. Wt: 432.42
InChI Key: AZFYLQYVOLOWFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Preparation of Key Intermediate (IV) :
    • Next, (IV) is obtained via chlorination of (III) . This step is crucial as (IV) serves as the key intermediate in the preparation of zolazepam, a tranquilizer used for wild animals .

Chemical Reactions Analysis

  • Further Transformations : In the context of zolazepam synthesis, IV undergoes methyl amination, bromoacetylation, azidoacetamide conversion, and cyclization .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis, structure, and biological activities of N-phenylpyrazolyl aryl methanones derivatives, which are structurally related to the compound . These compounds, featuring arylthio/sulfinyl/sulfonyl groups, exhibit favorable herbicidal and insecticidal activities, highlighting the chemical versatility and potential agricultural applications of such molecules (Wang et al., 2015).

Material Science Applications

Another study focused on the synthesis of a novel sulfonated poly(ether ether ketone) for use in direct methanol fuel cell applications, demonstrating the role of sulfonated compounds in improving ion-exchange capacity, water uptake, proton conductivity, and methanol permeability (Li et al., 2009). This research underscores the importance of such chemical structures in developing advanced materials for energy applications.

Chemical Reactivity and Isomorphism

The isomorphism and chemical reactivity of methyl- and chloro-substituted small heterocyclic analogues, adhering to the chlorine-methyl exchange rule, offer insights into the structural and electronic properties of these compounds, which can be pivotal in the design of new molecules for various chemical reactions (Swamy et al., 2013).

Antimicrobial and Antioxidant Activities

Compounds synthesized from structurally related molecules have shown significant antimicrobial and antioxidant activities, indicating their potential in pharmaceutical research for developing new therapeutics (Kumar et al., 2012); (Lavanya et al., 2014).

Anionic Triflyldiazomethane in Synthesis

Research on the generation and application of anionic triflyldiazomethane for the synthesis of pyrazole-3-triflones via [3 + 2] cycloaddition reaction reveals the compound's utility in creating pharmaceutically attractive pyrazole triflones, showcasing the broad applicational scope of similar molecular structures in organic synthesis (Das et al., 2018).

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O4S/c1-22-12-15(11-21-22)29(26,27)24-8-2-7-23(9-10-24)16(25)13-3-5-14(6-4-13)28-17(18,19)20/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFYLQYVOLOWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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